niazirin

Descripción general

Descripción

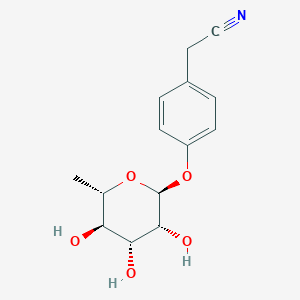

4-(Rhamnosyloxy)phenylacetonitrile is an organic compound with the chemical formula C14H17NO5. It is a derivative of phenylacetonitrile, where a rhamnosyloxy group is attached to the phenyl ring. This compound is known for its presence in the seeds of Moringa oleifera, a plant widely recognized for its medicinal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Rhamnosyloxy)phenylacetonitrile typically involves the glycosylation of phenylacetonitrile with rhamnose. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. The specific details of the synthetic route can vary, but it generally involves the following steps:

Activation of Rhamnose: Rhamnose is activated using a suitable reagent to form a glycosyl donor.

Glycosylation Reaction: The activated rhamnose reacts with phenylacetonitrile in the presence of a catalyst to form 4-(Rhamnosyloxy)phenylacetonitrile.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of 4-(Rhamnosyloxy)phenylacetonitrile follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-(Rhamnosyloxy)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Formation of 4-(Rhamnosyloxy)benzoic acid.

Reduction: Formation of 4-(Rhamnosyloxy)phenylacetamide.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioavailability

Recent studies have focused on the pharmacokinetic properties of niazirin, which are crucial for understanding its efficacy and safety in clinical settings.

- Study Overview : A study conducted by Wang et al. utilized UPLC-MS/MS to investigate the pharmacokinetics of this compound in rats. The research established a method for determining this compound levels in plasma, assessing its absolute bioavailability after both oral and intravenous administration.

- Key Findings :

Antioxidant Properties

This compound has been identified as a potent natural antioxidant, which is particularly relevant in the context of diabetes and cardiovascular health.

- Mechanism of Action : Research indicates that this compound can mitigate oxidative stress by scavenging free radicals and reducing reactive oxygen species (ROS) production. It has been shown to enhance antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- Case Study : In vitro studies demonstrated that this compound significantly reduced high glucose-induced proliferation of vascular smooth muscle cells (VSMCs) while increasing total antioxidant capacity .

Anti-Diabetic Effects

This compound's role in managing diabetes is another significant area of research.

- Research Insights : Studies have highlighted its ability to improve carbohydrate metabolism and exhibit antidiabetic effects through various mechanisms, including modulation of AMPK pathways .

- Clinical Implications : Given its pharmacological profile, this compound could serve as a complementary treatment for diabetes management, potentially reducing complications associated with hyperglycemia.

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases.

- Research Findings : Investigations into the anti-inflammatory mechanisms of Moringa oleifera compounds have shown that this compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

- Potential Applications : This property suggests that this compound may be beneficial in conditions such as inflammatory bowel disease and non-alcoholic fatty liver disease (NAFLD).

Potential Drug Resistance Reversal

Emerging research indicates that this compound may play a role in reversing drug resistance in cancer therapy.

- Study Overview : A comparative study highlighted the potential of this compound as an efflux pump inhibitor, which could enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms .

Summary Table of this compound Applications

Mecanismo De Acción

The mechanism of action of 4-(Rhamnosyloxy)phenylacetonitrile involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell wall and membrane integrity of bacteria, leading to cell death.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species (ROS).

Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, contributing to its therapeutic effects

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydroxyphenylacetonitrile

- 4-Hydroxyphenylacetamide

- 4-(Rhamnosyloxy)benzyl isothiocyanate

Uniqueness

4-(Rhamnosyloxy)phenylacetonitrile is unique due to its specific glycosylation with rhamnose, which imparts distinct biological activities and chemical properties. Its presence in Moringa oleifera seeds and its potential therapeutic applications make it a compound of significant interest .

Actividad Biológica

Niazirin is a nitrile glycoside extracted from the pods and leaves of Moringa oleifera , a plant known for its extensive medicinal properties. This compound has garnered attention for its various biological activities, particularly its potential in treating diabetes, oxidative stress, and inflammation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its unique chemical structure that contributes to its biological effects. Recent studies have focused on its pharmacokinetics, revealing important information about its absorption and bioavailability. A study conducted by Wang et al. (2022) utilized UPLC-MS/MS to analyze the pharmacokinetics of this compound in rats, demonstrating an absolute bioavailability ranging from 46.78% to 52.61% depending on the dosage administered (5, 20, and 40 mg/kg) .

Key Pharmacokinetic Findings:

| Dosage (mg/kg) | Absolute Bioavailability (%) | AUC (0-∞) Equation | Cmax Equation |

|---|---|---|---|

| 5 | 46.78 | y = 177.39x + 99.716 | y = 63.152x + 19.531 |

| 20 | 52.61 | ||

| 40 | 48.28 |

These findings underscore the compound's potential for therapeutic applications.

Antidiabetic Activity

This compound has shown significant antidiabetic properties, primarily through its ability to reduce oxidative stress associated with high glucose levels. A study by Wang et al. (2019) demonstrated that this compound mitigates high glucose-induced oxidative stress via the PKCζ/Nox4 pathway, enhancing antioxidant enzyme activity such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) while decreasing malondialdehyde (MDA) levels .

Mechanism of Action:

- Inhibition of Reactive Oxygen Species (ROS): this compound reduces ROS production, which is crucial in preventing cellular damage during hyperglycemia.

- Enhancement of Antioxidant Enzymes: It upregulates SOD and GPx, contributing to improved oxidative stress management.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research indicates that compounds from Moringa oleifera , including this compound, inhibit pro-inflammatory cytokines such as TNF-α and IL-1β while promoting anti-inflammatory cytokines like IL-10 . This dual action suggests a potential role for this compound in managing chronic inflammatory conditions.

Inflammatory Markers:

| Cytokine | Effect of this compound |

|---|---|

| TNF-α | Inhibition |

| IL-1β | Inhibition |

| IL-10 | Promotion |

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases (NDs). The phytochemicals in Moringa oleifera , including this compound, exhibit significant antioxidant properties that may protect neuronal cells from damage . The mechanisms involve reducing oxidative stress and modulating neuroinflammatory pathways.

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Diabetes Management: In diabetic rat models, administration of this compound led to significant reductions in blood glucose levels and improvements in lipid profiles.

- Neuroprotection: this compound's antioxidant effects were observed in models of Alzheimer's disease, suggesting it may help delay cognitive decline.

Propiedades

IUPAC Name |

2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJREHLZEIEGDU-CNJBRALLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC#N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153465 | |

| Record name | 4-(Rhamnosyloxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122001-32-5 | |

| Record name | Niazirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122001-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niazirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122001325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Rhamnosyloxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niazirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.